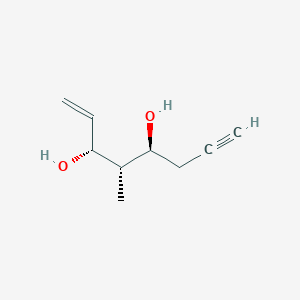
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is an organic compound characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol). The compound’s structure includes a methyl group and specific stereochemistry, making it a chiral molecule with three stereocenters. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- typically involves multiple steps, including the formation of the alkyne and the introduction of hydroxyl groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired alkyne structure. The hydroxyl groups can be introduced through hydroboration-oxidation reactions, where the alkyne undergoes hydroboration followed by oxidation to form the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-7-yne-3,5-diol, 4-methyl-: Similar structure but without specific stereochemistry.
1-Octen-7-yne-3,5-diol: Lacks the methyl group.
1-Octen-7-yne-3-ol: Contains only one hydroxyl group.
Uniqueness
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of three stereocenters and the combination of alkyne and diol functionalities make it a versatile compound in various applications.
Propiedades
Número CAS |
309716-28-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3R,4S,5S)-4-methyloct-1-en-7-yne-3,5-diol |
InChI |
InChI=1S/C9H14O2/c1-4-6-9(11)7(3)8(10)5-2/h1,5,7-11H,2,6H2,3H3/t7-,8-,9+/m1/s1 |
Clave InChI |
QJLPSSSPXITMCC-HLTSFMKQSA-N |
SMILES isomérico |
C[C@@H]([C@H](CC#C)O)[C@@H](C=C)O |
SMILES canónico |
CC(C(CC#C)O)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


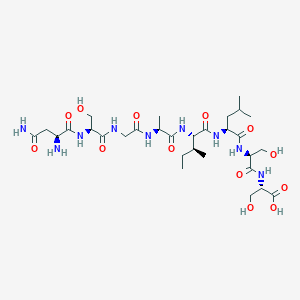
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
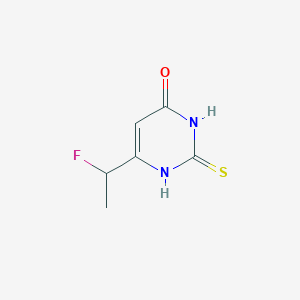
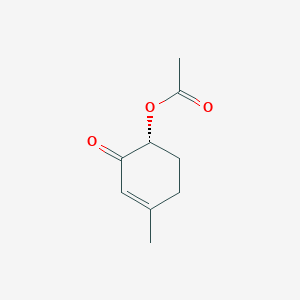
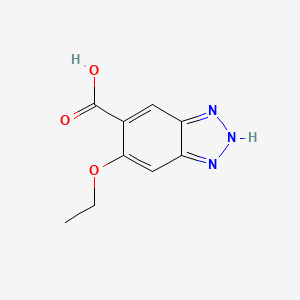
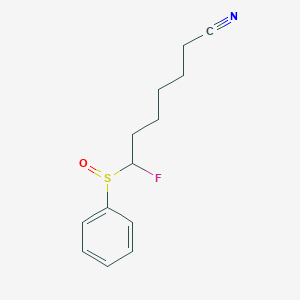
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
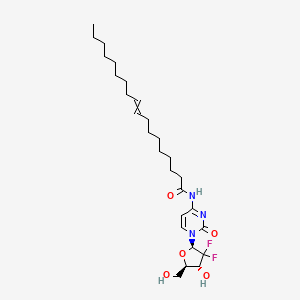

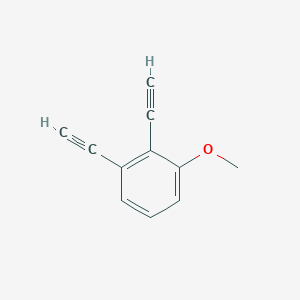
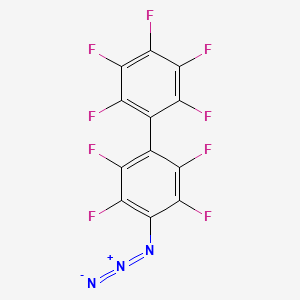
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
